
Oxetane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane-3-carbonyl chloride is an organic compound featuring a four-membered oxetane ring with a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxetane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxetane with phosgene (COCl₂) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Another method involves the use of oxetane-3-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient production of this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxetane-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of this compound can yield oxetane-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: Oxetane-3-carboxylic acid.
Reduction: Oxetane-3-methanol.
Aplicaciones Científicas De Investigación
Oxetane-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: Employed in the development of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of oxetane-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the oxetane moiety into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Oxetane-3-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
Oxetan-3-one: Features a ketone group at the third position of the oxetane ring.
Uniqueness
Oxetane-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C4H5ClO2 |
|---|---|
Peso molecular |
120.53 g/mol |
Nombre IUPAC |
oxetane-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |
Clave InChI |
SJROKWJOHHGXEO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


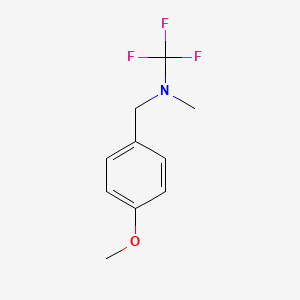
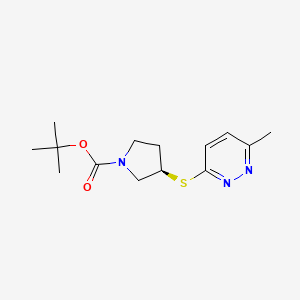
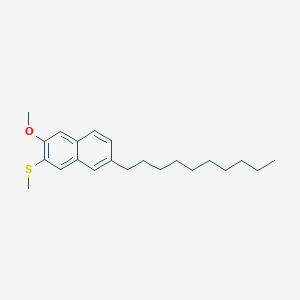
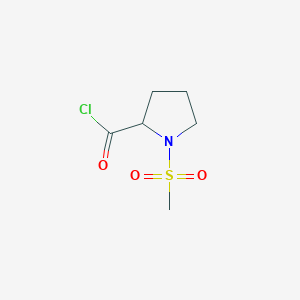
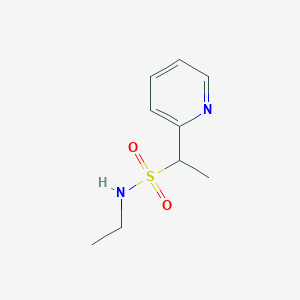
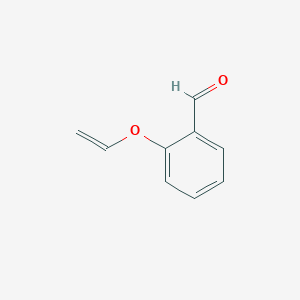
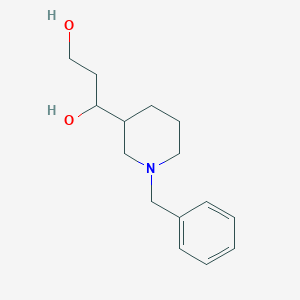
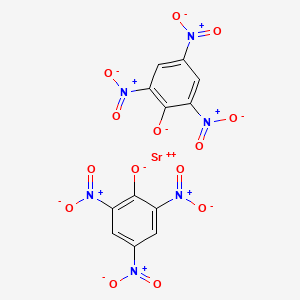
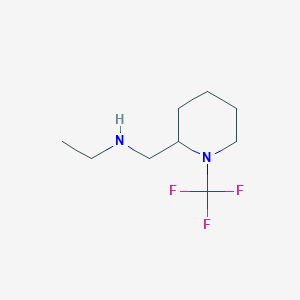
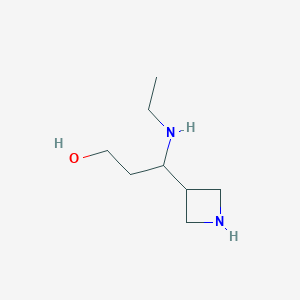
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
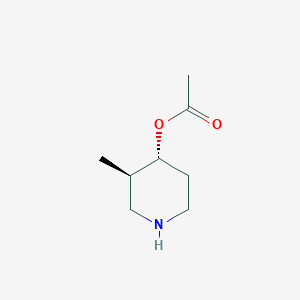
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
